

physicochemical characteristics of EH-TBB

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Compound of Interest

Compound Name: 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate

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An In-depth Technical Guide on the Physicochemical Characteristics of 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB)

Introduction

2-ethylhexyl-2,3,4,5-tetrabromobenzoate, commonly abbreviated as EH-TBB or TBB, is a novel brominated flame retardant (BFR).[1] It is a primary component of commercial flame retardant mixtures like Firemaster 550, where it is often combined with bis(2-ethylhexyl) tetrabromophthalate (BEH-TEBP).[2][3] These mixtures are used as replacements for phased-out polybrominated diphenyl ethers (PBDEs) in various consumer products, particularly in polyurethane foams found in upholstered furniture, baby products, and automotive cushions.[2][4][5] Due to its widespread use, EH-TBB has become a ubiquitous environmental contaminant detected in indoor dust, sediment, wildlife, and human tissues.[4][5][6] This guide provides a detailed overview of its core physicochemical properties, the experimental protocols used for its characterization, and its known biological interactions.

Physicochemical Properties

EH-TBB is characterized as a lipophilic compound with very low water solubility and low vapor pressure.[4][7][8] These properties contribute to its persistence in the environment, where it is expected to predominantly reside in soil and sediment.[8] The compound is a pale yellow oil at standard conditions.[3]

Table 1: Summary of Physicochemical Data for EH-TBB

Property	Value	Source
IUPAC Name	2-ethylhexyl 2,3,4,5-tetrabromobenzoate	[9]
Synonyms	TBB, EHTeBB, EHTBB	[4][8]
CAS Number	183658-27-7	[4][9]
Molecular Formula	C ₁₅ H ₁₈ Br ₄ O ₂	[9]
Molecular Weight	549.9 g/mol ; 549.92 g/mol	[3][4][9]
Physical State	Liquid; Pale yellow oil	[3][9]
Melting Point	-93 °C	[10]
Boiling Point	110.6 °C	[10]
Flash Point	4 °C (40 °F)	[10]
logP (octanol-water)	7.73 - 8.75 (Estimated)	[4][7]
Water Solubility	Very low	[8]
Vapor Pressure	Low	[7][8]

Experimental Protocols

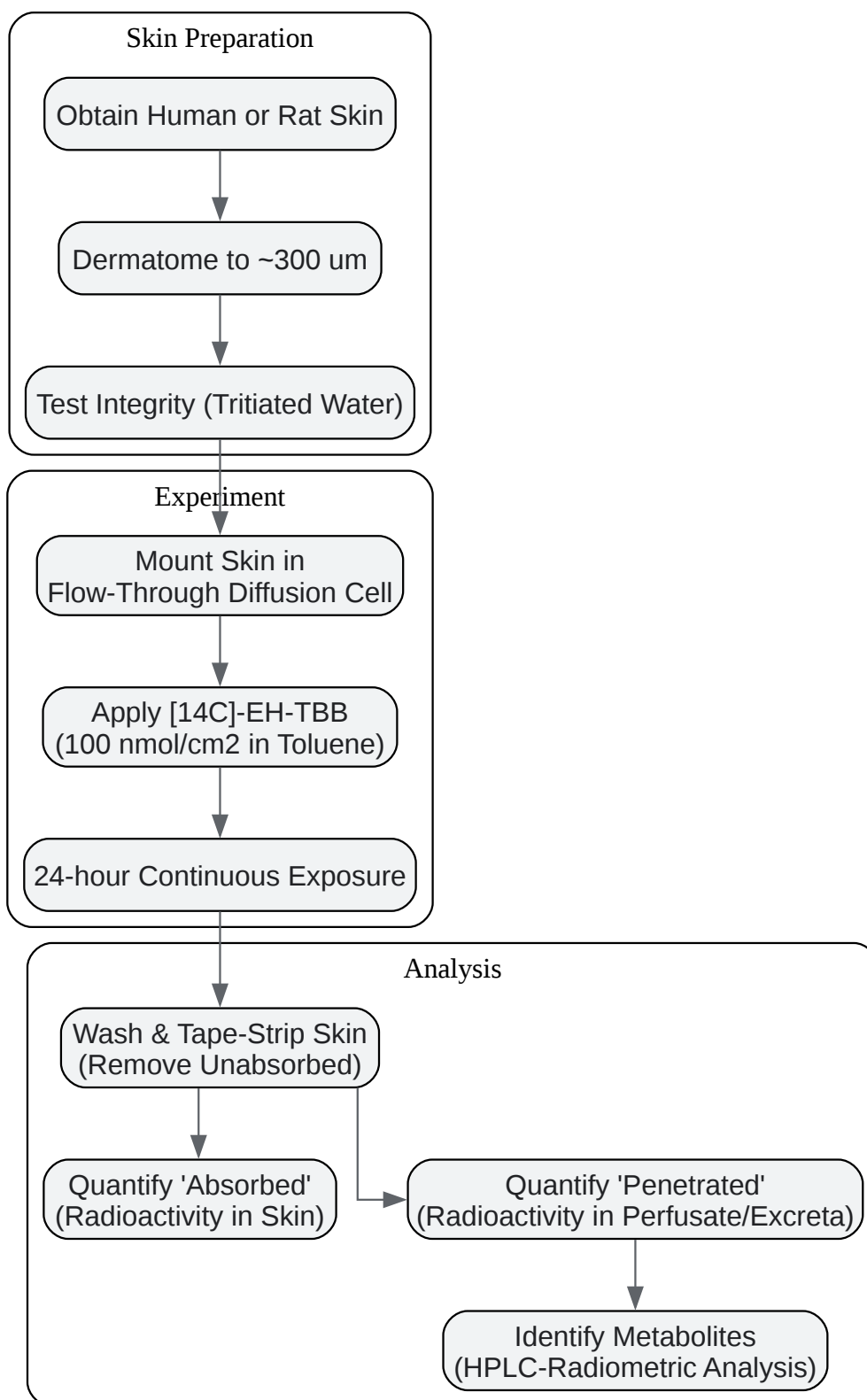
Dermal Absorption and Bioavailability Assessment

The percutaneous bioavailability of EH-TBB has been assessed using a parallelogram approach, comparing in vitro data from human and rat skin with in vivo data from rats.[7]

Methodology:

- **Skin Preparation:** Full-thickness skin from human donors or rats is obtained. For in vitro tests, the skin is dermatomed to a thickness of approximately 300 µm.[6] Skin integrity is verified using tritiated water to ensure the barrier is intact.[6]
- **Diffusion Cell System:** The prepared skin discs are mounted in a flow-through diffusion cell system (e.g., Crown Bio Scientific, 0.64 cm² diffusional area).[6]

- Dosing: [^{14}C]-radiolabeled EH-TBB (e.g., 100 nmol/cm²) dissolved in a suitable vehicle like toluene is applied to the epidermal surface of the skin discs.[\[6\]](#)[\[7\]](#)
- Sample Collection: The experiment is run for a continuous exposure period (e.g., 24 hours). [\[7\]](#) Receptor fluid (perfusate) is collected at regular intervals to measure the amount of EH-TBB that penetrates the skin. For in vivo studies in rats, urine and feces are collected.[\[7\]](#)
- Quantification: At the end of the exposure period, unabsorbed compound is removed from the skin surface by washing and tape-stripping.[\[7\]](#) The amount of EH-TBB absorbed and retained within the skin and the amount that penetrated into the receptor fluid (in vitro) or was excreted (in vivo) is quantified. Total [^{14}C]-radioactivity is measured using liquid scintillation counting.[\[2\]](#)[\[7\]](#)
- Metabolite Analysis: HPLC-radiometric analysis is used to identify the parent compound and its metabolites (like TBBA) in the perfusate, skin extracts, and excreta.[\[7\]](#)



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Workflow for in vitro Dermal Absorption Study.

In Vitro Metabolism Studies

These studies investigate the biotransformation of EH-TBB in various biological tissues to identify metabolites and metabolic pathways.

Methodology:

- **Tissue Preparation:** Subcellular fractions (microsomes and S9) are prepared from human and rat liver or skin tissues. Purified enzymes like porcine carboxylesterase may also be used.[\[11\]](#)
- **Incubation:** EH-TBB is incubated with the prepared subcellular fractions or purified enzymes in a suitable buffer system.[\[12\]](#) Experiments are typically conducted with and without added cofactors (e.g., NADPH) to distinguish between different enzyme systems (e.g., P450 vs. carboxylesterases).[\[11\]](#)
- **Reaction Termination:** After a set incubation time (e.g., 60 minutes), the reaction is stopped by adding a solvent like acetonitrile.[\[4\]](#)[\[12\]](#)
- **Metabolite Identification:** The resulting mixture is analyzed to identify and quantify the parent compound and any metabolites formed. High-performance liquid chromatography (HPLC) with radiometric detection or ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-Q-Exactive Orbitrap-MS) are common analytical techniques.[\[4\]](#)[\[12\]](#)
- **Kinetic Analysis:** To determine enzyme kinetics, experiments are run with varying concentrations of EH-TBB. The resulting data on metabolite formation rates are fitted to the Michaelis-Menten model to estimate the maximum metabolic rate (V_{max}) and the Michaelis constant (K_m).[\[11\]](#)[\[12\]](#)

Analytical Methods for Quantification in Human Samples

Methods have been developed to measure exposure to EH-TBB and its metabolites in human serum and urine.[\[13\]](#)[\[14\]](#)

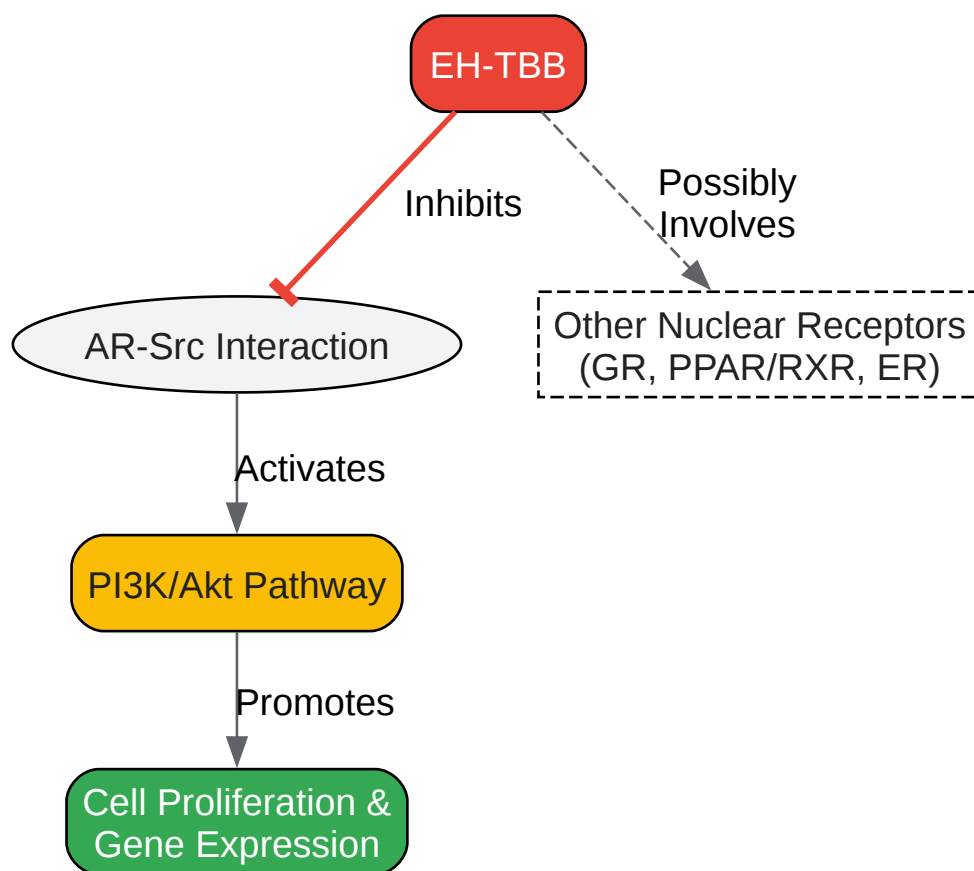
Methodology for Serum Analysis:

- Protein Denaturation: Serum proteins are first denatured using an acid, such as formic acid. [\[13\]](#)
- Solid-Phase Extraction (SPE): The sample is passed through an SPE column to isolate the target analytes (EH-TBB and others) from the serum matrix. [\[13\]](#)
- Cleanup and Fractionation: The resulting extract is further cleaned and fractionated using a silica SPE column. [\[13\]](#)
- Analysis: The final extract is analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for detection and quantification. [\[1\]](#)

Biological Interactions and Signaling Pathways

EH-TBB is recognized as a potential endocrine-disrupting compound. [\[9\]](#) While EH-TBB itself is not considered a potent endocrine disruptor, its primary metabolite, 2,3,4,5-tetrabromobenzoic acid (TBBA), has demonstrated anti-estrogenic and anti-androgenic activity.

Research in prostate cancer cells suggests that EH-TBB may exert its effects by inhibiting the function of the Androgen Receptor (AR). [\[15\]](#) One proposed mechanism is that EH-TBB inhibits the crucial interaction between the AR and the Src kinase, a process that normally activates the pro-survival PI3K/Akt signaling pathway. [\[15\]](#) Disruption of this pathway by EH-TBB could inhibit the proliferation of androgen-dependent cancer cells. [\[15\]](#) Further analysis suggests potential crosstalk with other hormone nuclear receptors, including the glucocorticoid receptor (GR), peroxisome proliferator-activated receptors (PPAR/RXR), and the estrogen receptor (ER). [\[15\]](#)



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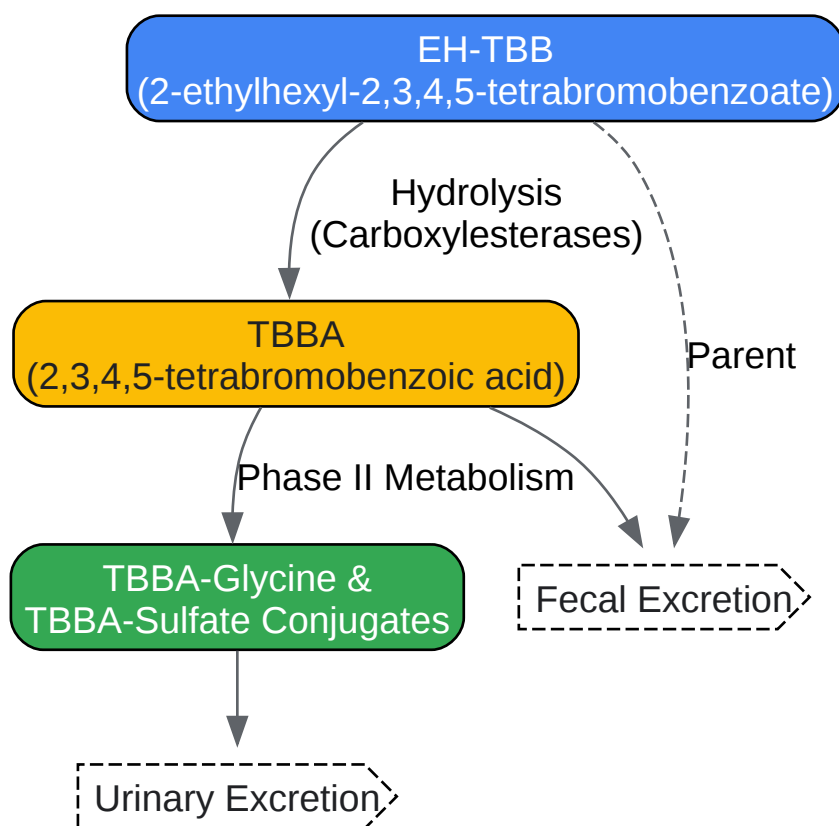
Proposed signaling pathway disruption by EH-TBB.

Metabolism and Degradation

Metabolism

In vivo and in vitro studies have consistently shown that EH-TBB is metabolized by the cleavage of its 2-ethylhexyl ester bond, a reaction catalyzed by carboxylesterases.[4][11] This hydrolysis does not require cofactors like NADPH, indicating that cytochrome P450 enzymes are not primarily involved.[11] The primary metabolite formed is 2,3,4,5-tetrabromobenzoic acid (TBBA).[11][14]

In rodents, TBBA can undergo further phase II metabolism, forming conjugates with glycine or sulfate before being excreted in the urine.[4] Both the parent EH-TBB and its metabolite TBBA have been identified in feces.[4] The rapid metabolism of EH-TBB to TBBA may reduce its potential for bioaccumulation compared to other BFRs.[11]



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Metabolic pathway of EH-TBB in rodents.

Photodegradation

Studies have also investigated the environmental fate of EH-TBB when exposed to sunlight. EH-TBB can undergo photolysis, though at a slower rate than some other BFRs like nonabrominated diphenyl ethers.[16] The primary photodegradation pathway involves the cleavage of bromine atoms from the aromatic ring, leading to the formation of debrominated products.[16]

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